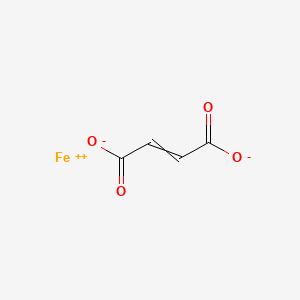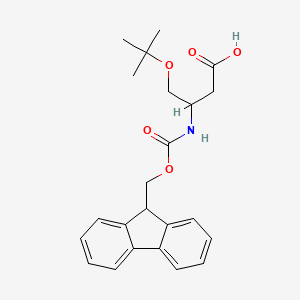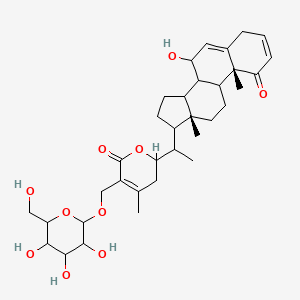
(-)-Daturataturin A
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(-)-Daturataturin A: is a naturally occurring alkaloid found in certain species of the Datura plant. This compound is known for its complex structure and significant biological activities, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (-)-Daturataturin A involves multiple steps, starting from simpler organic molecules. The process typically includes:
Formation of the core structure: This involves cyclization reactions to form the core alkaloid structure.
Functional group modifications: Various functional groups are introduced or modified through reactions such as oxidation, reduction, and substitution.
Purification: The final product is purified using techniques like chromatography to ensure high purity.
Industrial Production Methods: Industrial production of this compound is less common due to its complex structure. advancements in synthetic organic chemistry have made it possible to produce this compound on a larger scale using optimized reaction conditions and catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (-)-Daturataturin A can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: Various substitution reactions can occur, particularly at the nitrogen atoms in the alkaloid structure.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Halogenating agents, nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce fully saturated compounds.
Scientific Research Applications
Chemistry: In chemistry, (-)-Daturataturin A is studied for its unique structure and reactivity. It serves as a model compound for developing new synthetic methodologies and understanding reaction mechanisms.
Biology: Biologically, this compound is known for its interaction with various biological targets. It is used in studies related to plant alkaloids and their roles in plant defense mechanisms.
Medicine: In medicine, this compound has potential therapeutic applications due to its biological activity. Research is ongoing to explore its effects on the nervous system and its potential as a lead compound for drug development.
Industry: Industrially, this compound is of interest for its potential use in the synthesis of other complex organic molecules. Its unique structure makes it a valuable starting material for various chemical processes.
Mechanism of Action
The mechanism of action of (-)-Daturataturin A involves its interaction with specific molecular targets, such as receptors or enzymes. It can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is known to affect neurotransmitter systems in the nervous system.
Comparison with Similar Compounds
Scopolamine: Another alkaloid found in Datura species, known for its effects on the nervous system.
Atropine: A well-known alkaloid with similar biological activities, used in medicine for its anticholinergic properties.
Uniqueness: (-)-Daturataturin A is unique due to its specific structure and the particular biological activities it exhibits
Properties
Molecular Formula |
C34H48O10 |
|---|---|
Molecular Weight |
616.7 g/mol |
IUPAC Name |
2-[1-[(10R,13R)-7-hydroxy-10,13-dimethyl-1-oxo-4,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]ethyl]-4-methyl-5-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-2,3-dihydropyran-6-one |
InChI |
InChI=1S/C34H48O10/c1-16-12-24(43-31(41)19(16)15-42-32-30(40)29(39)28(38)25(14-35)44-32)17(2)20-8-9-21-27-22(10-11-33(20,21)3)34(4)18(13-23(27)36)6-5-7-26(34)37/h5,7,13,17,20-25,27-30,32,35-36,38-40H,6,8-12,14-15H2,1-4H3/t17?,20?,21?,22?,23?,24?,25?,27?,28?,29?,30?,32?,33-,34+/m1/s1 |
InChI Key |
FYXDMSFPWCORTF-XWEQEONXSA-N |
Isomeric SMILES |
CC1=C(C(=O)OC(C1)C(C)C2CCC3[C@@]2(CCC4C3C(C=C5[C@@]4(C(=O)C=CC5)C)O)C)COC6C(C(C(C(O6)CO)O)O)O |
Canonical SMILES |
CC1=C(C(=O)OC(C1)C(C)C2CCC3C2(CCC4C3C(C=C5C4(C(=O)C=CC5)C)O)C)COC6C(C(C(C(O6)CO)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-Butyl 3-{[(tert-butoxy)carbonyl]amino}-3-cyanopropanoate](/img/structure/B12430729.png)
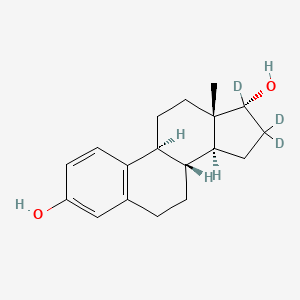
![3-[(Tert-butoxycarbonyl)amino]-4-oxo-4-(prop-2-en-1-yloxy)butanoic acid](/img/structure/B12430740.png)
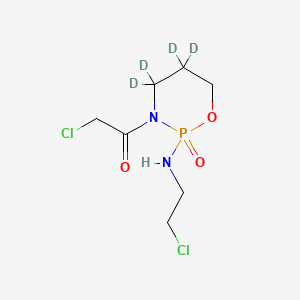

![5H-Pyrrolo[2,3-b]pyrazine-6-carboxamide](/img/structure/B12430763.png)
![sodium;[(3R,5R,8R,9S,10S,13R,14S,17R)-17-[(2R)-4-carboxybutan-2-yl]-2,2,4,4-tetradeuterio-10,13-dimethyl-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] sulfate](/img/structure/B12430768.png)
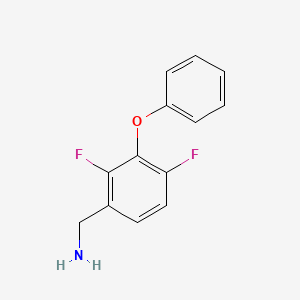

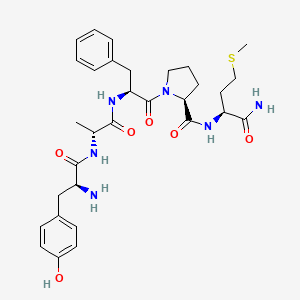
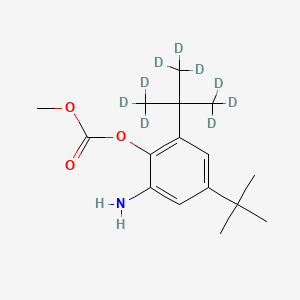
![5-(3-ethylsulfonylphenyl)-3,8-dimethyl-N-[1-(trideuteriomethyl)piperidin-4-yl]-9H-pyrido[2,3-b]indole-7-carboxamide](/img/structure/B12430805.png)
